N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide
Description
This compound is a benzothiazole-acetamide hybrid featuring a 4-ethoxy substitution on the benzothiazole core, an N-methylmethylsulfonamido group, and a pyridin-3-ylmethyl moiety.
Properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-[methyl(methylsulfonyl)amino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S2/c1-4-27-15-8-5-9-16-18(15)21-19(28-16)23(12-14-7-6-10-20-11-14)17(24)13-22(2)29(3,25)26/h5-11H,4,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBBYTOMZBKIST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with 4-ethoxyaniline, the benzothiazole core can be synthesized through a cyclization reaction with carbon disulfide and an oxidizing agent.
Sulfonamide Formation:
Acetamide Linkage: The final step involves coupling the sulfonamide intermediate with pyridine-3-carboxaldehyde and acetic anhydride to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the benzothiazole ring.
Reduction: Reduction reactions may target the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzothiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine-substituted compound.
Scientific Research Applications
Chemistry
In chemistry, N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. It may exhibit activity against certain diseases due to its ability to interact with biological targets such as enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. These may include enzymes where it acts as an inhibitor or receptors where it modulates activity. The exact pathways depend on the biological context and the specific target.
Comparison with Similar Compounds
Benzothiazole-Acetamide Derivatives with VEGFR-2 Inhibitory Activity ()
Compounds 4a–4d () share the benzothiazole-acetamide scaffold but differ in substituents on the thiazolidinedione ring. For example:
- 4a : 4-Fluorobenzylidene substitution (melting point: 199–201°C, MS: 458.37).
- 4b : 4-Methoxybenzylidene substitution (melting point: 259–261°C, MS: 470.59).
Key Differences :
- The target compound lacks a thiazolidinedione ring but incorporates a pyridin-3-ylmethyl group and a sulfonamido moiety, which may enhance solubility or target specificity compared to 4a–4d .
- The 4-ethoxy group on the benzothiazole (target) vs. 6-nitro (4a–4d) may alter electron distribution and binding affinity to VEGFR-2 .
Thiazolidinedione-Based HDAC8 Inhibitors ()
Compounds like PB8 () and P19–P22 () feature thiazolidinedione cores linked to benzothiazole or pyridine groups.
- PB8 : 6-ethoxybenzothiazole substitution (melting point: 230°C, IR: NH/C=O peaks).
- P19 : Pyridin-2-ylmethylene substitution (HPLC purity: 97.5%, retention time: 4.5 min).
Key Differences :
MMP Inhibitors with Piperazine Linkers ()
Compounds 13–18 () integrate piperazine and aryl groups into their acetamide structures. For example:
- 13 : 4-Methoxyphenyl-piperazine (melting point: 289–290°C, MW: 422.54).
- 15 : 4-Fluorophenyl-piperazine (melting point: 269–270°C, MW: 410.51).
Key Differences :
- The target compound’s pyridin-3-ylmethyl and sulfonamido groups may confer distinct selectivity for metalloproteinases (MMPs) or other targets compared to piperazine-linked analogs.
Benzothiazole Substituents
Sulfonamido vs. Thiazolidinedione Moieties
- The N-methylmethylsulfonamido group in the target may improve metabolic stability compared to thiazolidinediones, which are prone to redox cycling .
- Sulfonamides often enhance solubility and bioavailability, as seen in PB8 (HPLC purity: 97.8%, ) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole core, followed by the introduction of various functional groups such as sulfonamides and pyridine moieties. The synthetic pathway often includes:
- Formation of Benzothiazole : Utilizing 4-ethoxybenzoic acid and thioamide derivatives.
- Sulfonamide Coupling : Reacting with methylsulfonamide to introduce the sulfonamide group.
- Pyridine Attachment : Employing coupling reactions to attach the pyridine moiety.
Antimicrobial Properties
Recent studies have indicated that compounds related to benzothiazoles exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Compounds derived from benzothiazole structures have been shown to possess antibacterial effects against various Gram-positive and Gram-negative bacteria. In particular, derivatives similar to our target compound have demonstrated activity against Staphylococcus aureus and Escherichia coli .
Antiviral and Antiproliferative Effects
Research has highlighted the antiviral potential of benzothiazole derivatives:
- HCV Inhibition : Certain analogs have been found to inhibit Hepatitis C virus (HCV) replication significantly, with some compounds showing over 70% inhibition in vitro .
- Cancer Cell Lines : In antiproliferative assays, compounds similar to this compound have shown promising results against melanoma cell lines, indicating potential as anticancer agents .
The biological mechanisms underlying the activity of this compound may involve:
- Inhibition of Enzymatic Pathways : Many benzothiazole derivatives act as enzyme inhibitors, affecting pathways crucial for bacterial survival and viral replication.
- Cell Cycle Disruption : Antiproliferative effects are often mediated through interference with cell cycle regulation, promoting apoptosis in cancer cells.
Data Tables
| Biological Activity | Tested Organisms/Cell Lines | Activity Observed |
|---|---|---|
| Antibacterial | Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Moderate inhibition | |
| Antiviral | HCV replicon model | >70% inhibition |
| Antiproliferative | A375 melanoma cell line | Significant reduction in viability |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study evaluated a series of benzothiazole derivatives for their antimicrobial properties. The compound exhibited notable activity against Enterococcus faecalis, suggesting its potential utility in treating infections caused by this pathogen . -
Case Study on Cancer Cell Lines :
Another investigation focused on the antiproliferative effects of similar compounds on human melanoma cells. Results indicated that specific derivatives induced apoptosis, highlighting their promise as novel anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
